![molecular formula C7H9NO2 B1347466 5-(Dimethylamino)furan-2-carbaldehyde CAS No. 3680-93-1](/img/structure/B1347466.png)
5-(Dimethylamino)furan-2-carbaldehyde
Overview
Description
5-(Dimethylamino)furan-2-carbaldehyde (DMF-2C) is an organic compound found in various natural sources. It is a colorless liquid with a sweet, fruity odor. DMF-2C is used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology. DMF-2C is also used in the synthesis of other compounds, such as 5-(dimethylamino)furan-2-carboxylic acid (DMF-2CA).
Scientific Research Applications
Synthesis and Spectroscopic Characterization
The compound is synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy . This process is crucial in understanding the properties and potential applications of the compound .
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The compound can be used in the manufacture of these FPCs, which are essential in the transition from traditional resources like crude oil to biomass .
Urease Inhibitors
The compound has been reported to have potential as a urease inhibitor . Urease inhibitors are used in the treatment of various diseases, including urinary tract infections and peptic ulcers .
Antibacterial Activity
Furan derivatives, including “5-(Dimethylamino)furan-2-carbaldehyde”, have been studied for their antibacterial activity . This makes the compound potentially useful in the development of new antibiotics .
Green Chemistry
The compound plays an indispensable role in many synthetic pathways, such as the synthesis of pharmaceuticals, dyes, or polymeric materials . Since it can be obtained from renewable resources, the heterocycle has attracted reasonable interest in terms of green chemistry .
Isotope Labeling
Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . The compound can be used in this process, making it valuable in medicinal chemistry .
properties
IUPAC Name |
5-(dimethylamino)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGITSKRNWIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355472 | |
Record name | 5-(dimethylamino)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)furan-2-carbaldehyde | |
CAS RN |
3680-93-1 | |
Record name | 5-(dimethylamino)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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